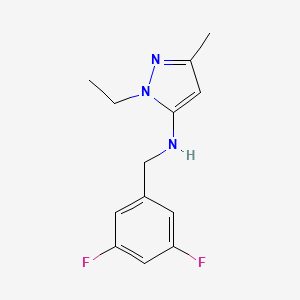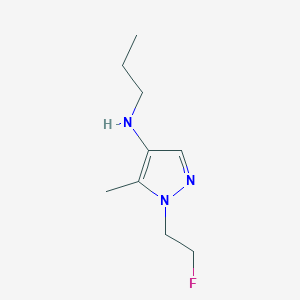
1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluoroethyl group at position 1, a methyl group at position 5, and a propylamine group at position 4. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the fluoroethyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., tosylate or bromide) with a fluoroethylating agent such as 2-fluoroethyl tosylate.
Alkylation at position 4:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions to ensure high yields and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. Its unique structure allows for interactions with various biological targets.
Materials Science: Pyrazole derivatives are used in the development of advanced materials, including organic semiconductors and coordination polymers.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to its target by forming hydrogen bonds or dipole-dipole interactions. The propylamine group may facilitate the compound’s entry into cells and its subsequent interaction with intracellular targets. The exact pathways and molecular targets involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern.
1-(2-fluoroethyl)-5-methyl-1H-pyrazol-3-amine: Similar structure with the propylamine group at a different position.
1-(2-fluoroethyl)-5-methyl-N-ethyl-1H-pyrazol-4-amine: Similar structure with a different alkyl group.
Uniqueness
1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoroethyl group enhances its stability and binding affinity, while the propylamine group provides additional functional versatility. These features make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
1856027-71-8 |
|---|---|
Fórmula molecular |
C9H16FN3 |
Peso molecular |
185.24 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-5-methyl-N-propylpyrazol-4-amine |
InChI |
InChI=1S/C9H16FN3/c1-3-5-11-9-7-12-13(6-4-10)8(9)2/h7,11H,3-6H2,1-2H3 |
Clave InChI |
NDOHIIIGDQYHOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=C(N(N=C1)CCF)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11738073.png)
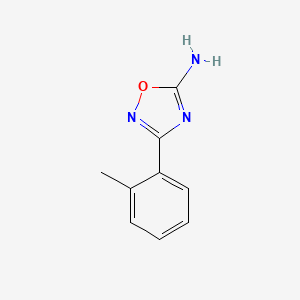

![1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol](/img/structure/B11738091.png)
![4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-EN-2-one](/img/structure/B11738099.png)
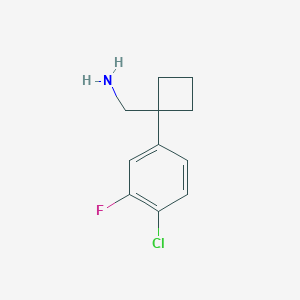
![1-ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11738107.png)
![1-ethyl-3-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738120.png)
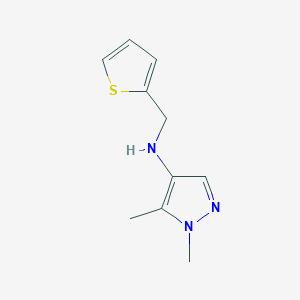
![butyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738129.png)
![Dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738140.png)
![{[1-(4-Methoxyphenyl)ethylidene]amino}thiourea](/img/structure/B11738144.png)
![N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738148.png)
